molecular formula C13H12N2O3 B15217061 3-(Benzyloxy)-2-methyl-6-nitropyridine

3-(Benzyloxy)-2-methyl-6-nitropyridine

Cat. No.: B15217061
M. Wt: 244.25 g/mol
InChI Key: SPYBFRUNLBOOEN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-methyl-6-nitropyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring This compound is characterized by a benzyloxy group at the third position, a methyl group at the second position, and a nitro group at the sixth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-methyl-6-nitropyridine typically involves multi-step organic reactions. One common method is the nitration of 3-(benzyloxy)-2-methylpyridine. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the pyridine ring.

Another synthetic route involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-(benzyloxy)-2-methylpyridine is coupled with a nitro-substituted aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors for nitration and coupling reactions, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-methyl-6-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong bases in polar aprotic solvents.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: 3-(Benzyloxy)-2-methyl-6-aminopyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-methyl-6-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-methyl-6-nitropyridine depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The benzyloxy group may enhance the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

3-(Benzyloxy)-2-methyl-6-nitropyridine can be compared to other nitro-substituted pyridines and benzyloxy-substituted pyridines. Similar compounds include:

    3-(Benzyloxy)-2-methylpyridine: Lacks the nitro group and may have different reactivity and biological activity.

    2-Methyl-6-nitropyridine: Lacks the benzyloxy group and may have different solubility and membrane permeability properties.

    3-(Benzyloxy)-6-nitropyridine: Lacks the methyl group and may have different steric and electronic properties.

The uniqueness of this compound lies in the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-methyl-6-nitro-3-phenylmethoxypyridine

InChI

InChI=1S/C13H12N2O3/c1-10-12(7-8-13(14-10)15(16)17)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

SPYBFRUNLBOOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

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